molecular formula C20H23N3O3S B11228297 N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11228297
M. Wt: 385.5 g/mol
InChI Key: ZDNIQIWVIZDIBU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the class of 1,2,4-benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring, which is a fused heterocyclic system containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. One common method starts with the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to form the benzothiadiazine ring. Subsequent bromination of the 3-methyl group and nucleophilic substitution with various arylboronic acids via Suzuki coupling yields the final product .

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes several types of chemical reactions:

Common reagents used in these reactions include bromine for bromination, trimethyl orthoacetate for ring formation, and arylboronic acids for Suzuki coupling. The major products formed from these reactions are derivatives of the original compound with different substituents on the benzothiadiazine ring.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cell growth and survival pathways . By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique compared to other similar compounds due to its specific substituents and their positions on the benzothiadiazine ring. Similar compounds include:

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-5-11-23-15(4)22-27(25,26)18-12-16(9-10-17(18)23)20(24)21-19-13(2)7-6-8-14(19)3/h6-10,12H,5,11H2,1-4H3,(H,21,24)

InChI Key

ZDNIQIWVIZDIBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC=C3C)C)C

Origin of Product

United States

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